2-(butanoylamino)-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
2-BUTANAMIDO-N-(2-ETHOXYPHENYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics .
Preparation Methods
The synthesis of 2-BUTANAMIDO-N-(2-ETHOXYPHENYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE can be achieved through several synthetic routes. One common method involves the Gewald reaction, which is a multicomponent reaction that typically involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur . The reaction conditions often require the use of a base such as sodium ethoxide and a solvent like ethanol. Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
2-BUTANAMIDO-N-(2-ETHOXYPHENYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, often using reagents like halogens or nitrating agents.
Scientific Research Applications
2-BUTANAMIDO-N-(2-ETHOXYPHENYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: The compound is used in the development of organic semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of 2-BUTANAMIDO-N-(2-ETHOXYPHENYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, in the context of its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
2-BUTANAMIDO-N-(2-ETHOXYPHENYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE can be compared with other thiophene derivatives such as:
Thieno[3,2-b]thiophene: Known for its applications in organic electronics and optoelectronic devices.
Indole derivatives: These compounds also exhibit a wide range of biological activities and are used in medicinal chemistry.
The uniqueness of 2-BUTANAMIDO-N-(2-ETHOXYPHENYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE lies in its specific structural features and the diverse range of applications it offers in various scientific fields.
Properties
Molecular Formula |
C20H24N2O3S |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-(butanoylamino)-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C20H24N2O3S/c1-3-8-17(23)22-20-18(13-9-7-12-16(13)26-20)19(24)21-14-10-5-6-11-15(14)25-4-2/h5-6,10-11H,3-4,7-9,12H2,1-2H3,(H,21,24)(H,22,23) |
InChI Key |
AWPXQEKQEYCZIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=C(C2=C(S1)CCC2)C(=O)NC3=CC=CC=C3OCC |
Origin of Product |
United States |
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